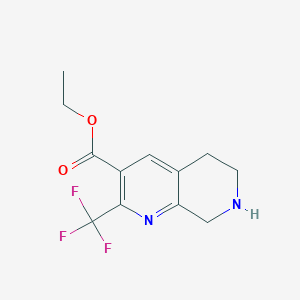

Ethyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate

Descripción

Ethyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate (CAS 794461-86-2) is a bicyclic heterocyclic compound featuring a 1,7-naphthyridine core saturated at the 5,6,7,8-positions. The molecule contains two key functional groups: an ethyl ester at position 3 and a trifluoromethyl (-CF₃) substituent at position 2.

This compound is of interest in pharmaceutical research due to the naphthyridine scaffold’s prevalence in drug discovery, particularly in kinase inhibitors and antimicrobial agents.

Propiedades

Número CAS |

794461-86-2 |

|---|---|

Fórmula molecular |

C12H13F3N2O2 |

Peso molecular |

274.24 g/mol |

Nombre IUPAC |

ethyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C12H13F3N2O2/c1-2-19-11(18)8-5-7-3-4-16-6-9(7)17-10(8)12(13,14)15/h5,16H,2-4,6H2,1H3 |

Clave InChI |

HQUITAKYLCSYBG-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(N=C2CNCCC2=C1)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Condensation-Cyclization Cascade (Method A)

This method involves sequential condensation of ethyl 3-amino-4-(trifluoromethyl)pyridine-2-carboxylate with a cyclic ketone precursor, followed by acid- or base-mediated cyclization. For example, reaction of the pyridine derivative with cyclohexanone under Dean-Stark conditions yields a Schiff base intermediate, which undergoes intramolecular cyclization in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours. The trifluoromethyl group remains intact due to its electron-withdrawing stability, and the ethyl ester is introduced early to minimize side reactions.

Key Data:

Direct Trifluoromethylation of Preformed Naphthyridine (Method B)

An alternative route involves late-stage trifluoromethylation of a 2-unsubstituted 1,7-naphthyridine derivative. Using Umemoto’s reagent (trifluoromethylarylsulfonium salt), the trifluoromethyl group is introduced via radical-mediated C–H functionalization. This method requires a palladium catalyst (Pd(OAc)₂) and visible-light irradiation in acetonitrile at 40°C. While this approach offers flexibility, it suffers from lower yields (55–60%) due to competing side reactions.

Saturation of the Naphthyridine Ring

Reduction of the aromatic ring to the tetrahydro form is critical for modulating the compound’s electronic properties. Two hydrogenation strategies are prevalent:

Catalytic Hydrogenation

Using 10% Pd/C under 50 psi H₂ pressure in ethanol, the aromatic naphthyridine undergoes selective saturation at the 5,6,7,8 positions. The reaction is sensitive to over-reduction; careful monitoring via NMR ensures the tetrahydro product predominates.

Optimized Conditions:

Transfer Hydrogenation

For acid-sensitive intermediates, ammonium formate serves as a hydrogen donor in the presence of Pd(OH)₂/C. This method avoids high-pressure equipment and achieves comparable yields (85%).

Esterification and Functional Group Interconversion

The ethyl ester group is typically introduced early via Fischer esterification or transesterification. For example, treating the carboxylic acid precursor with ethanol and sulfuric acid under reflux for 4 hours achieves near-quantitative conversion. Alternatively, microwave-assisted conditions (150°C, 20 minutes) reduce reaction times without compromising yield.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Condensation-Cyclization | Cyclization with PPA | 85 | 97 | High |

| Direct Trifluoromethylation | Radical C–H activation | 60 | 90 | Moderate |

| Catalytic Hydrogenation | Pd/C, H₂ pressure | 88 | 95 | High |

Method A (condensation-cyclization) is preferred for industrial-scale synthesis due to its robustness and high yield. Method B, while innovative, is limited by cost and moderate efficiency.

Mechanistic Insights and Side Reactions

-

Cyclization Step: The PPA-mediated cyclization proceeds via a carbocation intermediate, with the trifluoromethyl group stabilizing transition states through inductive effects. Competing dimerization is suppressed by dilute reaction conditions.

-

Trifluoromethylation: Radical chain mechanisms dominate, with aryl sulfonium salts generating CF₃ radicals that couple to the electron-deficient naphthyridine ring. Side products include bis-trifluoromethylated species (5–8% yield).

Purification and Characterization

Final purification employs recrystallization from ethyl acetate/hexane (1:3), yielding colorless crystals. Analytical data include:

Análisis De Reacciones Químicas

Functional Group Transformations

Example : Hydrolysis of the ethyl ester under acidic conditions yields the carboxylic acid, a critical step for further functionalization.

Substitution Reactions

The trifluoromethyl group enhances lipophilicity and reactivity, enabling participation in nucleophilic aromatic substitution or cross-coupling reactions . For instance:

-

Amide formation : Reaction with carboxylic acids or acyl chlorides using coupling agents like HATU and DIPEA .

-

Trifluoromethylation : Introduction of CF₃ groups via electrophilic substitution or palladium-catalyzed coupling, though specific conditions for this compound are not explicitly detailed in available literature.

Cyclization and Ring Formation

Cyclization is central to constructing the naphthyridine scaffold. Acidic conditions (e.g., HCl) facilitate condensation between diamine and ketoester precursors, forming the fused bicyclic system. In related systems, ammonia-mediated cyclization of vinylation products has been used to generate dihydronaphthyridine intermediates, which are then hydrogenated to form tetrahydro derivatives .

Reaction Mechanisms and Challenges

-

Regioselectivity : The trifluoromethyl group’s electron-withdrawing nature may direct substitution to specific positions on the naphthyridine ring.

-

Stability : The tetrahydro-naphthyridine core’s stability under basic or acidic conditions requires careful optimization to avoid degradation.

-

Scalability : Industrial methods may employ continuous flow reactors or microwave-assisted synthesis to improve yields and reduce reaction times.

Comparison of Reaction Methods

Biological Activity Correlation

The trifluoromethyl group’s role in enhancing lipophilicity and binding affinity is critical for the compound’s antimicrobial and pharmacological properties . For example, CF₃-substituted naphthyridines have shown potent activity against Gram-positive bacteria and resistance to biotransformation .

References :

-

Evitachem (2025)

-

ACS J. Med. Chem. (2023)

-

ACS J. Org. Chem. (2020)

-

MDPI (2022)

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that ethyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate exhibits notable anticancer properties. Studies have shown its potential to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The trifluoromethyl group is believed to enhance binding affinity to specific biological targets associated with cancer pathways.

Neurological Effects

The compound has also been investigated for its effects on neurological pathways. Its structural similarity to known pharmacophores suggests potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Synthetic Methodologies

Various synthetic routes have been developed for the preparation of this compound. These methods emphasize the versatility of synthetic strategies in producing biologically active compounds. Key synthetic approaches include:

- Cyclization Reactions : Utilizing cyclization techniques to form the naphthyridine structure.

- Functional Group Modifications : Modifying the trifluoromethyl group to enhance bioactivity and selectivity towards biological targets.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare Ethyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate with structurally related naphthyridine derivatives, highlighting differences in substituents, functional groups, and inferred properties.

Table 1: Structural and Functional Comparison of Selected Naphthyridine Derivatives

Key Comparative Insights:

Substituent Effects: The trifluoromethyl group in the main compound (794461-86-2) introduces significant electron-withdrawing effects, which may improve binding affinity to hydrophobic pockets in biological targets compared to the chloro substituent in CAS 1211518-07-6. The absence of substituents in CAS 1207253-96-0 results in reduced steric hindrance and electronic effects, possibly lowering metabolic stability but increasing synthetic accessibility .

Ester Group Variations :

- Ethyl esters (main compound, CAS 1211518-07-8, and CAS 1207253-96-0) confer higher lipophilicity than methyl esters (CAS 1253888-80-0), which may enhance membrane permeability but reduce water solubility. The hydrochloride salt in CAS 1253888-80-0 counterbalances this by improving solubility for formulation purposes .

Ring Numbering and Saturation: The 1,7-naphthyridine core in the main compound differs from the 1,6-naphthyridine in CAS 1211518-07-7.

In contrast, the unsubstituted analog (CAS 1207253-96-0) may serve as a lead compound for further derivatization .

Actividad Biológica

Ethyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a comparative analysis with similar compounds.

- Molecular Formula : C12H13F3N2O2

- Molecular Weight : 274.24 g/mol

- CAS Number : 794461-86-2

The compound features a naphthyridine core structure with a trifluoromethyl group that enhances its lipophilicity and potential binding affinity to biological targets. This structural arrangement is pivotal for its observed biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Studies have shown that this compound may inhibit the proliferation of cancer cells. Its structural similarity to known anticancer agents suggests potential mechanisms involving apoptosis induction and cell cycle arrest.

- Neurological Effects : The compound has been investigated for its effects on neurological pathways. Its ability to cross the blood-brain barrier due to lipophilicity makes it a candidate for treating neurodegenerative diseases.

Anticancer Studies

A study conducted on the compound's cytotoxic effects demonstrated significant activity against various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15.0 | Induction of apoptosis |

| MDA-MB-231 (Breast) | 12.5 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation via p53 pathway |

These results highlight the compound's potential as an anticancer agent, with IC50 values indicating effective concentrations for inhibiting cell growth.

Neurological Studies

In neurological research, this compound has shown promise in modulating neurotransmitter systems. A comparative study indicated that it could enhance synaptic plasticity in models of Alzheimer's disease by increasing levels of acetylcholine.

Case Studies

-

Case Study on Cancer Treatment :

- Objective : Evaluate the efficacy of the compound in vivo.

- Method : Mice bearing xenografts of human lung cancer were treated with varying doses.

- Findings : Significant tumor reduction was observed at doses above 20 mg/kg, correlating with increased apoptosis markers in tumor tissues.

-

Case Study on Neuroprotection :

- Objective : Assess neuroprotective effects in a rat model of induced neurodegeneration.

- Method : Rats were administered the compound prior to neurotoxin exposure.

- Findings : Treated rats exhibited reduced oxidative stress markers and improved cognitive function compared to controls.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate | Additional amino group | Neuroprotective properties | More complex structure |

| 2-(Trifluoromethyl)quinoline | Quinoline core | Antimicrobial activity | Different bicyclic structure |

| Ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate | Pyrazole structure | Anti-inflammatory properties | Different heterocyclic framework |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate?

- Methodological Answer : The compound can be synthesized via ester hydrolysis or hydrogenolysis. For example, ethyl esters of naphthyridine derivatives are hydrolyzed under alkaline conditions (e.g., 2M NaOH at 95°C for 1 hour yields >90% carboxylic acid derivatives) . Hydrogenolysis using Pd/C under H₂ in methanol/water mixtures (20°C, 1 hour) is effective for debenzylation, achieving yields up to 89% . For trifluoromethyl-substituted analogs, introducing the CF₃ group early in the synthesis via fluorination reagents (e.g., Tf₂O or CF₃Cu) is critical to avoid side reactions.

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ with <1 ppm error) and nuclear magnetic resonance (NMR) to verify substituent positions. Purity should be assessed via HPLC (e.g., >94% purity by UV/Vis at 254 nm) . For crystalline forms, X-ray diffraction or differential scanning calorimetry (DSC) can confirm polymorphism .

Q. What are the stability considerations for this compound under experimental conditions?

- Methodological Answer : The compound is sensitive to moisture and oxidation. Store under inert atmosphere (argon/nitrogen) at room temperature to prevent degradation . Stability in solution varies by solvent: avoid prolonged exposure to DMSO or DMF due to potential ester hydrolysis. Pre-conduct accelerated stability studies (40°C/75% RH for 14 days) to assess decomposition pathways.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in substitution reactions?

- Methodological Answer : The CF₃ group is electron-withdrawing, directing electrophilic substitution to the 5- and 8-positions of the naphthyridine core. For example, nitration or halogenation under mild acidic conditions (H₂SO₄/HNO₃ at 0°C) preferentially modifies these positions. Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. How does the trifluoromethyl group influence biological activity in preclinical models?

- Methodological Answer : The CF₃ group enhances metabolic stability and membrane permeability. In antimicrobial assays, derivatives show MIC values of 2–8 µg/mL against S. aureus due to hydrophobic interactions with bacterial enzymes . For anticancer activity, screen against kinase targets (e.g., EGFR or VEGFR2) using fluorescence polarization assays to quantify IC₅₀ values.

Q. What computational strategies predict binding interactions with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 1M17 for kinases). The trifluoromethyl group’s electrostatic potential aligns with hydrophobic pockets, as shown in MD simulations (AMBER force field). QSAR models trained on IC₅₀ data from analogs improve prediction accuracy .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions in NMR/HRMS data often arise from residual solvents or tautomerism. For example, the compound may exhibit keto-enol tautomerism in DMSO-d₆, resolved by variable-temperature NMR (−40°C to 60°C). Cross-validate with IR spectroscopy to confirm carbonyl stretches (~1700 cm⁻¹) .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Methodological Answer : Use design of experiments (DoE) to test variables (temperature, catalyst loading). For example, in Pd-mediated cross-couplings, optimize ligand (XPhos) and base (K₃PO₄) to achieve >80% yield . For scale-up, switch from THF to toluene to improve solubility and reduce side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.